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An In-Depth Technical Guide to 2,5,8-Trimethylquinoline: Core Properties and Methodologies

for the Research Professional

Abstract
This technical guide provides a comprehensive overview of 2,5,8-trimethylquinoline (CAS No.

102871-69-2), a substituted heterocyclic aromatic compound. As a member of the quinoline

family, this molecule serves as a pivotal building block in synthetic chemistry and holds

significant potential for exploration in medicinal chemistry and materials science. This

document details the core physical and chemical properties of 2,5,8-trimethylquinoline,

presents validated protocols for its synthesis and characterization, and discusses its relevance

as a scaffold in drug development. The strategic placement of methyl groups at the 2, 5, and 8

positions creates a unique electronic and steric profile, making it a compound of interest for

investigating structure-activity relationships (SAR). This guide is intended as a critical resource

for researchers, chemists, and drug development professionals engaged in the synthesis and

evaluation of novel chemical entities.

Introduction and Strategic Importance
Quinoline and its derivatives are fundamental scaffolds in modern pharmacology, forming the

core of numerous approved drugs with a wide spectrum of biological activities. The strategic

methylation of the quinoline core, as seen in 2,5,8-trimethylquinoline, is a key tactic in lead

optimization. The methyl groups can profoundly influence the molecule's physicochemical

properties, such as lipophilicity and solubility, and modulate its pharmacokinetic and
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pharmacodynamic profiles through steric and electronic effects.[1] Specifically, the methyl

group at the C2 position can influence the basicity of the quinoline nitrogen, while the methyl

groups on the benzenoid ring at the C5 and C8 positions can direct further chemical

modifications and affect how the molecule interacts with biological targets.[1]

This guide offers an in-depth examination of the foundational properties of 2,5,8-
trimethylquinoline, providing the technical basis required for its effective utilization in a

research and development setting.

Core Physicochemical Properties
The fundamental physical and chemical identifiers for 2,5,8-trimethylquinoline are

summarized below. These properties are essential for designing experimental conditions,

including reaction setups, purification strategies, and formulation studies.

Property Value Reference(s)

CAS Number 102871-69-2 [2][3][4]

Molecular Formula C₁₂H₁₃N [2][3]

Molecular Weight 171.24 g/mol [2][3]

IUPAC Name 2,5,8-trimethylquinoline [3]

Boiling Point 278.53 °C (at 760 mmHg) [3]

Purity ≥95% (as commonly supplied) [3]

Appearance

Data not consistently available;

related isomers are colorless

to yellow liquids or solids.

Solubility

Expected to be soluble in

common organic solvents like

ethanol, acetone, and

chloroform; poorly soluble in

water.[5]

Chemical Reactivity and Synthetic Profile
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Structural and Reactivity Insights
The reactivity of 2,5,8-trimethylquinoline is dictated by the interplay between the electron-

deficient pyridinoid ring and the electron-rich benzenoid ring, further modulated by the three

electron-donating methyl groups. The nitrogen atom at position 1 imparts basic properties to

the molecule, allowing it to form salts with acids.

Electrophilic aromatic substitution, such as nitration, is a key reaction for functionalizing the

quinoline core. Studies on 2,5,8-trimethylquinoline have shown that nitration occurs on the

benzenoid ring, demonstrating how existing substituents direct incoming electrophiles.[6] The

methyl groups themselves can also be sites for radical substitution reactions under appropriate

conditions. The C2-methyl group is particularly activated and can undergo condensation

reactions.

Recommended Synthesis Protocol: Doebner-von Miller
Reaction
The Doebner-von Miller reaction is a robust and classical method for synthesizing quinolines.

For 2,5,8-trimethylquinoline, this involves the acid-catalyzed reaction of 2,5-dimethylaniline

with an α,β-unsaturated carbonyl compound, such as crotonaldehyde. This specific choice of

reactants is causal; the aniline provides the benzene ring and the nitrogen atom, while the α,β-

unsaturated aldehyde constructs the pyridine ring.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,5-

dimethylaniline (1.0 eq).

Acid Catalyst: Cautiously add a strong acid catalyst, such as concentrated sulfuric acid or

hydrochloric acid, to the aniline with cooling.

Reagent Addition: Slowly add crotonaldehyde (2.0-2.5 eq) to the mixture. An oxidizing agent,

such as the nitro compound of the starting aniline or arsenic acid, is often included in

classical Doebner-von Miller reactions to facilitate the final dehydrogenation step.

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress should

be monitored by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, carefully pour the mixture onto crushed ice and

neutralize with a concentrated base solution (e.g., NaOH or NH₄OH) until the pH is basic.

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product is then purified, typically by column

chromatography on silica gel, to yield pure 2,5,8-trimethylquinoline.
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Caption: Workflow for the synthesis of 2,5,8-trimethylquinoline.
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Spectroscopic Profile and Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. While a

comprehensive public database of spectra for this specific isomer is limited, its expected

spectroscopic profile can be accurately predicted based on its structure and data from

analogous compounds.[7][8][9]

Predicted Spectroscopic Data
¹H NMR (Proton NMR): The spectrum is expected to show three distinct singlets in the

aliphatic region (δ 2.3-2.8 ppm) corresponding to the three non-equivalent methyl groups.

The aromatic region (δ 7.0-8.0 ppm) will display a set of signals (doublets and triplets)

corresponding to the four protons on the quinoline ring system.

¹³C NMR (Carbon NMR): The spectrum should exhibit 12 distinct signals. Three signals will

be in the aliphatic region (δ 15-25 ppm) for the methyl carbons. Nine signals will appear in

the aromatic region (δ 120-150 ppm) for the carbons of the quinoline core.

Infrared (IR) Spectroscopy: Key absorption bands are predicted at ~2900-3100 cm⁻¹

(aromatic and aliphatic C-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N aromatic ring

stretching), and characteristic fingerprint region bands.

Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a prominent

molecular ion (M⁺) peak at m/z = 171, corresponding to the molecular weight of the

compound. Common fragmentation patterns would include the loss of a methyl group ([M-

15]⁺) at m/z = 156.

Standardized Characterization Protocols
The following protocols ensure reproducible and high-quality data for structural verification.

Protocol Workflow:

Sample Preparation: Ensure the synthesized compound is pure (as determined by TLC or

GC). Prepare separate samples for each analytical technique according to the instrument

requirements.
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NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g.,

COSY, HSQC).

IR Spectroscopy: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr

pellet (for solids). Alternatively, use an ATR-FTIR spectrometer for direct analysis.

Mass Spectrometry: Introduce the sample into the mass spectrometer, often via a Gas

Chromatography (GC-MS) system for separation and analysis, to determine the mass-to-

charge ratio and fragmentation pattern.

Data Integration: Correlate the data from all techniques to confirm that the empirical formula,

molecular weight, and connectivity match the structure of 2,5,8-trimethylquinoline.

Purified Compound

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Integrated Data Analysis

Structure Confirmed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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